
1-(pyridin-3-ylmethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(pyridin-3-ylmethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea” is a complex organic molecule that contains two pyridine rings, a 1,2,3-triazole ring, and a urea group. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,3-triazole ring is a five-membered aromatic ring that contains two nitrogen atoms and three carbon atoms . Urea is an organic compound with the formula (NH2)2CO .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two aromatic pyridine rings, a 1,2,3-triazole ring, and a urea group. The exact spatial arrangement would depend on the specific synthesis process and the stereochemistry of the starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .Wissenschaftliche Forschungsanwendungen
Conformational Isomers and Complexation Studies
Research on pyridyl ureas has explored the equilibrium between conformational isomers and their ability to bind with cytosine through hydrogen bonding and complexation. One study found that pyrid-2-yl ureas show a small preference for one conformation over another, with significant implications for molecular recognition and binding mechanisms. This research highlights the potential of such compounds in the development of molecular sensors and recognition molecules (Chia-Hui Chien et al., 2004).
Antiproliferative Activity
Another significant application of related urea derivatives is in the development of new anticancer agents. A study synthesized and evaluated a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for their antiproliferative activity against various cancer cell lines. Some compounds showed potent inhibitory effects, suggesting the therapeutic potential of these derivatives in cancer treatment (Jian Feng et al., 2020).
Molecular Architecture and Spectroscopy
Research has also delved into the molecular architecture and spectroscopic characterization of triazole compounds, including those similar to the specified urea derivative. These studies provide foundational knowledge for designing materials with desirable properties, such as non-linear optical properties, which have applications in materials science and engineering (Ersin Inkaya et al., 2013).
Ligand Design and Metal Complexation
Furthermore, the synthesis of ligands based on the triazacyclononane structure has been explored for their ability to form complexes with metals, which has implications in catalysis and material science. This research underscores the versatility of urea derivatives in coordinating with metals to form structured complexes with potential applications in catalysis (M. Roger et al., 2014).
Anion Binding and Coordination Chemistry
Additionally, studies on ambidentate ligands capable of binding metal ions and coordinating ion pairs have shown the potential of pyridyl urea compounds in creating selective binding sites for ions. This research contributes to the understanding of coordination chemistry and the development of selective ion sensors (Naseem Qureshi et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c23-15(18-9-12-2-1-5-17-8-12)19-10-13-11-22(21-20-13)14-3-6-16-7-4-14/h1-8,11H,9-10H2,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIUOHLZTRYLNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-3-ylmethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


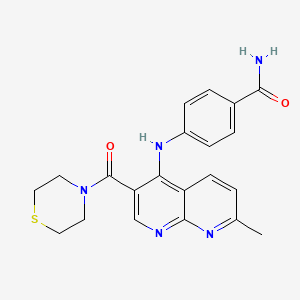
![5-methyl-1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2727514.png)

![N-tert-butyl-2-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}acetamide](/img/structure/B2727516.png)
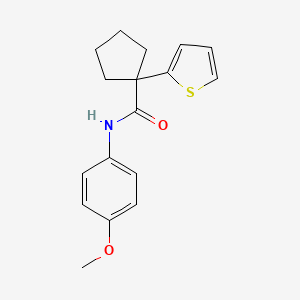
![3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2727522.png)
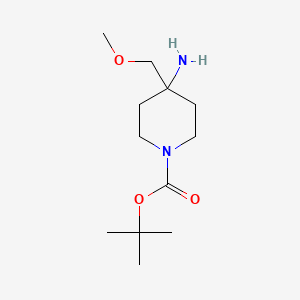
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2727524.png)
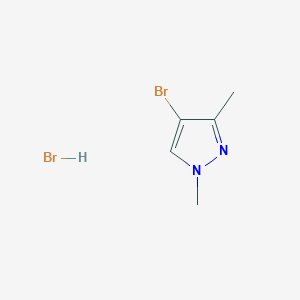
![1-(5-fluoropyrimidin-2-yl)-4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperazin-2-one](/img/structure/B2727527.png)
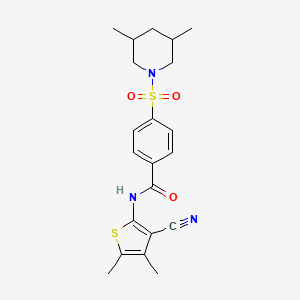
![3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride](/img/structure/B2727530.png)
